molecular formula C8H13F3O2 B13348646 [3-(Trifluoromethoxy)cyclohexyl]methanol

[3-(Trifluoromethoxy)cyclohexyl]methanol

Cat. No.: B13348646
M. Wt: 198.18 g/mol
InChI Key: LSZIYBRZAOUUQD-UHFFFAOYSA-N
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Description

[3-(Trifluoromethoxy)cyclohexyl]methanol is a chemical compound with the molecular formula C8H13F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a cyclohexyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethoxy)cyclohexyl]methanol typically involves the reaction of cyclohexanone with trifluoromethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide (DMSO). The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethoxy)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[3-(Trifluoromethoxy)cyclohexyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(Trifluoromethoxy)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This, in turn, affects the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethoxy)phenyl]methanol
  • [3-(Trifluoromethoxy)benzyl]alcohol
  • [3-(Trifluoromethoxy)cyclohexanone]

Uniqueness

Compared to similar compounds, [3-(Trifluoromethoxy)cyclohexyl]methanol exhibits unique properties due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

[3-(trifluoromethoxy)cyclohexyl]methanol

InChI

InChI=1S/C8H13F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2

InChI Key

LSZIYBRZAOUUQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OC(F)(F)F)CO

Origin of Product

United States

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